9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride

Medicinal Chemistry Chemical Synthesis Procurement Accuracy

The compound 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride (CAS 2567497-17-8) is a tricyclic heterocyclic building block belonging to the pyrrolo[2,1-b]quinazoline family. It is characterized as the hydrochloride salt of a carboxylic acid hydrazide and has a molecular formula of C12H13ClN4O2 with a molecular weight of 280.71 g/mol.

Molecular Formula C12H13ClN4O2
Molecular Weight 280.71
CAS No. 2567497-17-8
Cat. No. B2957068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride
CAS2567497-17-8
Molecular FormulaC12H13ClN4O2
Molecular Weight280.71
Structural Identifiers
SMILESC1CC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2C1.Cl
InChIInChI=1S/C12H12N4O2.ClH/c13-15-11(17)7-3-4-8-9(6-7)14-10-2-1-5-16(10)12(8)18;/h3-4,6H,1-2,5,13H2,(H,15,17);1H
InChIKeyJPPLGAIVVWDYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride: A Specialized Building Block for Quinazoline Research


The compound 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride (CAS 2567497-17-8) is a tricyclic heterocyclic building block belonging to the pyrrolo[2,1-b]quinazoline family . It is characterized as the hydrochloride salt of a carboxylic acid hydrazide and has a molecular formula of C12H13ClN4O2 with a molecular weight of 280.71 g/mol . This class of compounds serves as key intermediates in medicinal chemistry for the synthesis of novel hydrazone-bearing derivatives with potential antimicrobial and other biological activities [1].

Why 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Standard in-class analogs, such as the free base (9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid hydrazide), are often supplied with a purity of 95% . However, direct substitution with the target hydrochloride salt introduces a critical, quantifiable variable in salt stoichiometry (MW 280.71 vs. 244.25 for the free base), which can lead to a 14.9% dosing error if a 1:1 molar equivalence is assumed [1]. This discrepancy highlights why even minor functional group variations within this compound class preclude simple interchangeability without quantitative adjustment [1].

Quantitative Differentiation of 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride from Key Alternatives


Salt Form Differentiation: Hydrochloride vs. Free Base Molecular Weight and Implications

The primary quantifiable distinction of the target compound is its identity as a hydrochloride salt. Compared to the commercially available free base, 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid hydrazide, which has a molecular weight of 244.25 g/mol [1], the target hydrochloride salt has a molecular weight of 280.71 g/mol . This represents a 14.9% increase in molecular weight due to the addition of HCl. In procurement, this demands strict attention to the mass used in reactions; for example, to achieve the same molar amount, one must weigh out 1.149 grams of the hydrochloride for every 1.000 gram of the free base specified. Failure to account for this leads to a direct, quantifiable error in stoichiometry and subsequent biological assay concentrations.

Medicinal Chemistry Chemical Synthesis Procurement Accuracy

Purity Standard and Its Impact on Research Reproducibility

The target compound is consistently supplied with a documented purity of 95% , matching the standard for its closest structural comparator, the free base hydrazide . While no quantitative difference in purity is observed, this evidence confirms that the hydrochloride salt can be procured at a purity level comparable to its primary analog, ensuring that performance in a research setting is not compromised by an unverified or lower-purity grade, which is sometimes a risk with less common salt formulations.

Reproducibility Medicinal Chemistry Quality Control

Class-Level Evidence: Antimicrobial Activity of Related Quinazoline Hydrazones

A class-level inference can be drawn from published research on structurally related tricyclic quinazoline hydrazones, which were synthesized from a hydrazono intermediate and showed moderate activity against pathogenic microorganisms [1]. The study reported that specific derivatives exhibited minimum inhibitory concentration (MIC) values down to 62.5 µg/mL against Staphylococcus aureus [1]. This provides a quantitative benchmark for the antimicrobial potential of compounds derived from hydrazide building blocks, such as the target compound. Without direct data, the target compound's value is recognized as a crucial precursor for generating such bioactive molecules.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

General Lack of Public In Vivo Pharmacological Profiling for the Precise Target

A search of authoritative databases including ChEMBL, BindingDB, and PubMed did not yield direct quantitative pharmacological data (such as IC50, Ki, or ADME parameters) for the specific CAS number 2567497-17-8 [1]. This contrasts with more advanced in-class compounds, for example, certain pyrrolo[2,1-b]quinazoline derivatives have demonstrated DHODH enzyme inhibition with IC50 values of 64 nM [2]. The absence of such profiling for the target compound is a critical selection factor: it is best suited for early-stage medicinal chemistry research where novel biological data generation is the primary goal, rather than for studies requiring a pre-defined in vivo profile.

Drug Discovery Pharmacokinetics Data Gap

Application Scenarios for 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride Based on Evidence


Synthesis of Novel Hydrazone-Bearing Tricyclic Quinazolines for Antimicrobial Screening

This scenario directly leverages the compound's established role as a key intermediate. The hydrochloride salt can be used in condensation reactions with various aldehydes to synthesize a library of hydrazone derivatives, for which class-level evidence shows antimicrobial activity (MIC down to 62.5 µg/mL against S. aureus) [1]. The hydrochloride salt form may offer improved solubility in organic reaction solvents compared to the free base, streamlining synthetic protocols.

Early-Stage Medicinal Chemistry and Lead Generation Programs

Given the complete absence of public pharmacological data for this precise compound [2], its highest-value application is in de novo drug discovery programs. Researchers can use it as a blank-slate scaffold for generating proprietary biological data. This avoids the competitive pressure of working on a compound with an already-defined public profile, as demonstrated by the advanced in-class analogs with known DHODH IC50s of 64 nM [3].

Calibration of Stoichiometry in Salt-Form Optimization Studies

The quantifiable 14.9% molecular weight difference between the hydrochloride salt and its free base [1] makes this pair an ideal model system for pharmacokinetic studies on salt-form optimization. Researchers can use the pair to quantitatively investigate the impact of salt formation on properties like dissolution rate and solubility, using the free base's 95% purity profile [2] as a direct control for experiments.

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